molecular formula C10H6FNO B3117599 2-Fluoroquinoline-3-carbaldehyde CAS No. 2248030-70-6

2-Fluoroquinoline-3-carbaldehyde

Cat. No. B3117599
CAS RN: 2248030-70-6
M. Wt: 175.16 g/mol
InChI Key: YRWQNKNAKLKPKD-UHFFFAOYSA-N
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Description

2-Fluoroquinoline-3-carbaldehyde is a derivative of quinoline, a nitrogen-containing heterocycle . Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity and their value in organic and pharmaceutical chemistry .


Molecular Structure Analysis

Quinoline consists of a benzene ring fused with a pyridine ring . The presence of a fluorine atom at the 2-position and a carbaldehyde group at the 3-position would result in the specific structure of 2-Fluoroquinoline-3-carbaldehyde. The type and position of substituents on the quinoline ring can significantly affect the compound’s biological activity .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoroquinoline-3-carbaldehyde are not available, quinoline derivatives are known to undergo various reactions . For instance, 2-chloroquinoline-3-carbaldehyde can undergo substitution reactions at its 2-chloro position .

Scientific Research Applications

Synthesis and Reactions

Recent advancements in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which include 2-fluoroquinoline-3-carbaldehyde, have been significant. These compounds are key in the synthesis of various quinoline ring systems and in constructing fused or binary heterocyclic systems. Such advancements cover a wide range of synthetic applications and biological evaluations of these compounds (Hamama et al., 2018).

Antimicrobial Activities

2,7-Dichloro-6-fluoroquinoline-3-carbaldehyde and its derivatives have been synthesized and evaluated for antimicrobial properties. These compounds demonstrate moderate activity against Gram-positive and Gram-negative bacteria, with some showing comparable or slightly better activity than standard drugs like ciprofloxacin (Pirgal, 2022).

Photophysical Investigation

Studies on 2-hydroxyquinoline-3-carbaldehyde, closely related to 2-fluoroquinoline-3-carbaldehyde, have shown unique aggregation-induced emission enhancement (AIEE) properties. This phenomenon makes such compounds valuable in material science, especially in optical sensing applications, such as fluoride ion sensors (Chakraborty et al., 2018).

Corrosion Inhibition

Quinoline derivatives including 2,6-dichloroquinoline-3-carbaldehyde have been investigated for their corrosion inhibition properties. They have shown excellent inhibition abilities for mild steel in acidic conditions, highlighting their potential in metal protection applications (Lgaz et al., 2017).

Green Synthetic Methods

There's a growing interest in green synthetic methods involving 2-chloroquinoline-3-carbaldehydes. Such methods, which are environmentally friendly, have been successfully applied in the production of biologically active compounds (Patel et al., 2020).

Cancer Research

Compounds synthesized from 2-chloroquinoline-3-carbaldehydes, which include the 2-fluoro variant, have shown potential as inhibitors of human AKT1, a kinase implicated in cancer progression. This indicates their potential in cancer treatment and prevention (Ghanei et al., 2016).

Pharmaceutical Applications

New synthetic compounds incorporating 2-fluoroquinoline moieties have been developed, demonstrating significant pharmaceutical applications. These compounds show promise in various therapeutic areas, including as antimicrobial agents (Kadhim & Husein, 2020).

properties

IUPAC Name

2-fluoroquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWQNKNAKLKPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroquinoline-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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